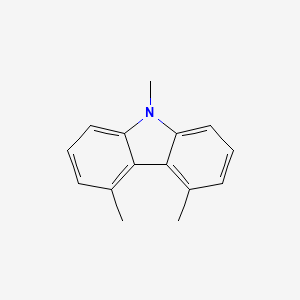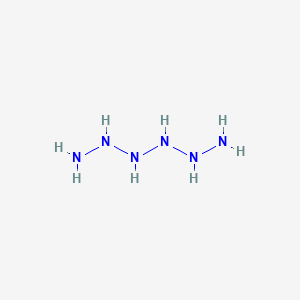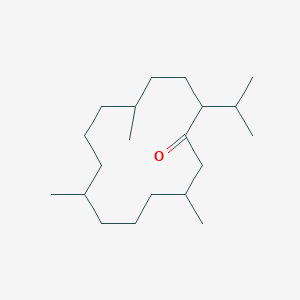
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one is a chemical compound known for its unique structure and properties It belongs to a class of organic compounds characterized by a cyclotetradecane ring with various substituents, including methyl and isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with a base catalyst to form β-hydroxy ketones, which can be further dehydrated to form α,β-unsaturated ketones.
Cyclization Reactions: The formation of the cyclotetradecane ring can be achieved through intramolecular cyclization reactions, often using strong acids or bases as catalysts.
Substitution Reactions: Introduction of methyl and isopropyl groups can be accomplished through nucleophilic substitution reactions, where appropriate alkyl halides are used as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key steps include:
Catalytic Hydrogenation: This step is used to reduce unsaturated intermediates to saturated compounds.
Purification: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids or bases for cyclization, metal catalysts for hydrogenation.
Major Products Formed
Alcohols: Formed through reduction of the ketone group.
Carboxylic Acids: Formed through oxidation of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism, proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradeca-2,4,8,12-tetraen-1-ol: A related compound with a similar structure but different functional groups.
N,2,3-trimethyl-2-(propan-2-yl)butanamide: Another compound with similar substituents but a different core structure.
Uniqueness
5,9,13-Trimethyl-2-(propan-2-yl)cyclotetradecan-1-one is unique due to its specific arrangement of methyl and isopropyl groups on the cyclotetradecane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications and research purposes.
Eigenschaften
CAS-Nummer |
41436-99-1 |
|---|---|
Molekularformel |
C20H38O |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
5,9,13-trimethyl-2-propan-2-ylcyclotetradecan-1-one |
InChI |
InChI=1S/C20H38O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h15-19H,6-14H2,1-5H3 |
InChI-Schlüssel |
FKDHEQAQZBXRJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(CCC(C(=O)CC(CCC1)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


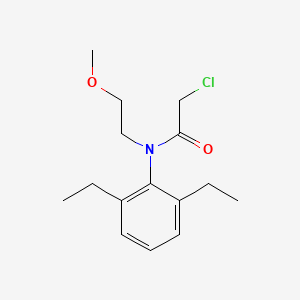

![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
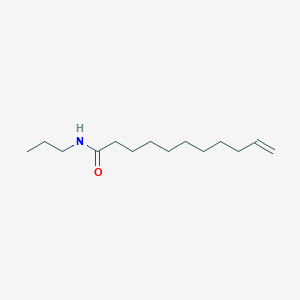
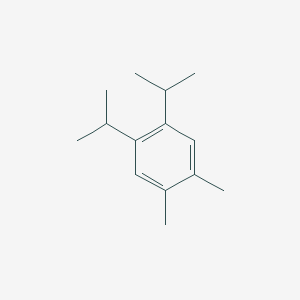

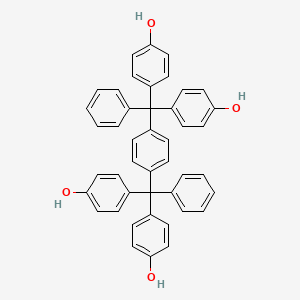

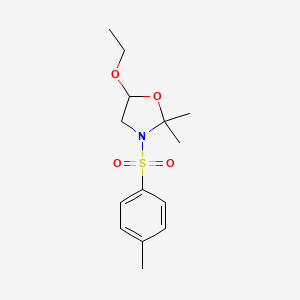
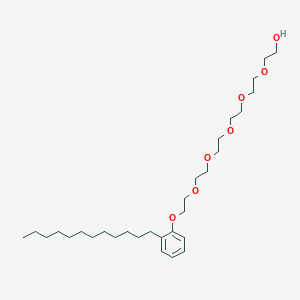
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
